molecular formula C14H13NO3 B8364847 5-Ethyl-2-(2-phenylethenyl)-1,3-oxazole-4-carboxylic acid CAS No. 89724-16-3

5-Ethyl-2-(2-phenylethenyl)-1,3-oxazole-4-carboxylic acid

Cat. No. B8364847
CAS RN: 89724-16-3
M. Wt: 243.26 g/mol
InChI Key: POZNKAIJQUEGHB-UHFFFAOYSA-N
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Patent
US04602027

Procedure details

A mixture of methyl 2-cinnamoylamino-3-oxovalerate (8.25 g), phosphorus oxychloride (5.6 ml) and toluene (80 ml) was refluxed with stirring for 40 minutes. The solvent was then distilled off and the residue was neutralized with aqueous sodium hydrogen carbonate and extracted with ethyl ether. The ethyl ether layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off and the oily residue was dissolved in ethanol (30 ml). To the solution was added 2N sodium hydroxide (30 ml) and the mixture was heated on a water bath at 90° C. for 5 minutes. After cooling, the reaction mixture was adjusted to pH 2 with 2N hydrochloric acid and diluted with water. The resulting crystalline precipitate was collected by filtration to give 5-ethyl-2-styryl-4oxazolecarboxylic acid; yield 7.12 g (97.7%). Recrystallization from ethanol gave colorless prisms melting at 143°-144° C.
Name
methyl 2-cinnamoylamino-3-oxovalerate
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:11][CH:12]([C:17](=[O:20])[CH2:18][CH3:19])[C:13]([O:15]C)=[O:14])(=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.P(Cl)(Cl)(Cl)=O>C1(C)C=CC=CC=1>[CH2:18]([C:17]1[O:20][C:1]([CH:2]=[CH:3][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)=[N:11][C:12]=1[C:13]([OH:15])=[O:14])[CH3:19]

Inputs

Step One
Name
methyl 2-cinnamoylamino-3-oxovalerate
Quantity
8.25 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)NC(C(=O)OC)C(CC)=O
Name
Quantity
5.6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
The ethyl ether layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the oily residue was dissolved in ethanol (30 ml)
ADDITION
Type
ADDITION
Details
To the solution was added 2N sodium hydroxide (30 ml)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
diluted with water
FILTRATION
Type
FILTRATION
Details
The resulting crystalline precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)C1=C(N=C(O1)C=CC1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.